(6-Piperidin-4-ylmethyl-pyrimidin-4-yl)-pyridin-2-yl-amine hydrochloride
Overview
Description
(6-Piperidin-4-ylmethyl-pyrimidin-4-yl)-pyridin-2-yl-amine hydrochloride is a useful research compound. Its molecular formula is C15H20ClN5 and its molecular weight is 305.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
The compound has been explored for its antibacterial properties. In a study, the synthesis of related compounds containing piperidine and pyrimidine structures was achieved, and these compounds were tested for antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010). Another study followed a similar approach, synthesizing compounds with piperidine and pyrimidine and testing their antibacterial effectiveness (Merugu, Ramesh, & Sreenivasulu, 2010).
Drug Discovery and Optimization
The compound's derivatives have been investigated in drug discovery. For instance, a novel G protein-coupled receptor 119 (GPR119) agonist was developed by optimizing a compound incorporating pyrimidine and piperidine, showing promising biological activities (Kubo et al., 2021).
Antineoplastic Applications
In cancer research, related compounds have been studied for their potential in treating chronic myelogenous leukemia. A study focused on the metabolism of Flumatinib, a tyrosine kinase inhibitor that includes a pyrimidine-piperidine structure, to understand its metabolic pathways in humans (Gong, Chen, Deng, & Zhong, 2010).
Synthesis and Characterization
Research has been conducted on synthesizing and characterizing new compounds with similar structures. For instance, the synthesis of bridgehead triazaphenalenes and pyrimidines through domino reactions incorporating piperidine was reported (Pratap et al., 2007). Another study described the practical synthesis of a key intermediate in the preparation of potent deoxycytidine kinase inhibitors, highlighting the importance of the pyrimidine-piperidine structure (Zhang, Yan, Kanamarlapudi, Wu, & Keyes, 2009).
Antifungal Activity
The compound's structure has been utilized in developing antifungal agents. A study synthesized novel pyrimidine derivatives with pyridinylmethyl and phenylamino moieties, including a piperidine structure, and evaluated their antifungal activities (Wang, Gao, Zhang, Liu, & Jiang, 2018).
Properties
IUPAC Name |
6-(piperidin-4-ylmethyl)-N-pyridin-2-ylpyrimidin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5.ClH/c1-2-6-17-14(3-1)20-15-10-13(18-11-19-15)9-12-4-7-16-8-5-12;/h1-3,6,10-12,16H,4-5,7-9H2,(H,17,18,19,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLAJNCWVBWORK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC(=NC=N2)NC3=CC=CC=N3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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